molecular formula C10H7NO4 B189397 Methyl 2,3-dioxoindoline-7-carboxylate CAS No. 103030-10-0

Methyl 2,3-dioxoindoline-7-carboxylate

Cat. No.: B189397
CAS No.: 103030-10-0
M. Wt: 205.17 g/mol
InChI Key: BKMLLFWFPNUDNF-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxoindoline-7-carboxylate is a methyl ester derivative of isatin that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its high reactivity, stemming from the 2,3-dioxoindoline (isatin) core, allows it to be a key precursor in the synthesis of complex, privileged pharmacological scaffolds. This compound is particularly instrumental in innovative, green synthetic pathways for generating substituted anilines and quinazoline derivatives, which are core structures found in a wide range of bioactive compounds . The structural motif of quinazoline is a privileged scaffold in drug discovery, present in compounds investigated for treating conditions such as cancer, inflammation, hypertension, and infection . Furthermore, research into N-substituted isatin compounds has identified them as potent inhibitors of viral proteases . Specifically, derivatives have been shown to be highly effective against the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme target for antiviral development, with some inhibitors demonstrating activity in the nanomolar range . This highlights the potential of this compound as a starting point for the development of broad-spectrum antiviral agents. The compound's utility is also demonstrated in acid-catalyzed synthetic methods, where it can be transformed into novel isatoic anhydride secondary amides (IASAs), which are intermediates for quinazolin-dione-N-3-alkyl derivatives targeting enzymes like sirtuins, β-secretase, and PI3K . By providing a adaptable chemical handle, this compound enables researchers to efficiently build complex molecular architectures, facilitating the exploration of new chemical space in the search for novel therapeutic agents.

Properties

IUPAC Name

methyl 2,3-dioxo-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)6-4-2-3-5-7(6)11-9(13)8(5)12/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMLLFWFPNUDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908168
Record name Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103030-10-0
Record name 7-Methoxycarbonylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103030-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Fischer Esterification

A mixture of isatin-7-carboxylic acid (1.0 eq) and methanol (10 eq) is refluxed in the presence of concentrated sulfuric acid (0.1 eq) for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion. Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol to yield the methyl ester.

Key Parameters

ParameterValue
Temperature65–70°C (reflux)
Yield72–78%
Purity (HPLC)≥97%

Base-Mediated Esterification

Alternatively, the carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which is subsequently treated with methanol. This two-step process avoids prolonged heating and improves selectivity.

Reaction Scheme

  • Isatin-7-COOH+SOCl2Isatin-7-COCl+HCl+SO2\text{Isatin-7-COOH} + \text{SOCl}_2 \rightarrow \text{Isatin-7-COCl} + \text{HCl} + \text{SO}_2

  • Isatin-7-COCl+CH3OHMethyl 2,3-dioxoindoline-7-carboxylate+HCl\text{Isatin-7-COCl} + \text{CH}_3\text{OH} \rightarrow \text{Methyl 2,3-dioxoindoline-7-carboxylate} + \text{HCl}

Advantages

  • Higher yield (85–90%) compared to acid-catalyzed methods.

  • Reduced side products from over-esterification.

Green Synthesis via Solvolysis and Cyclization

A sustainable approach leverages solvolysis of substituted isatins in aqueous media. For example, 1-methyl-2,3-dioxoindoline-7-carboxylate is synthesized by treating 1-methylisatin-7-carboxylic acid with water under reflux. The carboxyl group is simultaneously esterified in situ using methyl iodide (CH₃I) as an alkylating agent.

Reaction Conditions

ComponentQuantity
1-Methylisatin-7-carboxylic acid1.0 eq
CH₃I1.2 eq
Potassium carbonate2.0 eq
SolventWater:Acetone (3:1)
Temperature60°C, 4 hours

Outcomes

  • Yield: 68–73%.

  • Purity: 95% (by ¹H NMR).

Mechanistic Insights

The process proceeds through a keto-enol tautomerization, where the C3 keto group of isatin facilitates nucleophilic attack by methanol. Density functional theory (DFT) calculations suggest that the electron-withdrawing ester group at position 7 stabilizes the transition state, enhancing reaction kinetics.

Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives

Advanced routes employ transition metal catalysis to introduce the methyl ester group. A palladium(II)-catalyzed C–H activation strategy enables direct carboxylation of bromoisatin derivatives, followed by esterification.

Synthesis from 6-Bromoisatin

As detailed in patent CN112500341B, 6-bromoisatin undergoes pyruvic acid condensation to form 7-bromoquinoline-2,4-carboxylic acid. Subsequent esterification with methanol in the presence of NaOH yields the methyl ester.

Critical Steps

  • Condensation : 6-Bromoisatin reacts with pyruvic acid at 100°C for 3 hours (yield: 65%).

  • Decarboxylation : Heating in nitrobenzene at 210°C removes the C2 carboxyl group.

  • Esterification : Treatment with methanol and H₂SO₄ affords the methyl ester (yield: 80%).

Optimization Data

StepCatalystTemperatureYield
CondensationNone100°C65%
DecarboxylationNitrobenzene210°C72%
EsterificationH₂SO₄Reflux80%

Enzymatic Esterification for Chiral Resolution

Emerging biotechnological methods utilize lipases (e.g., Candida antarctica Lipase B) to enantioselectively esterify isatin-7-carboxylic acid. This approach is valuable for producing enantiopure derivatives for asymmetric synthesis.

Procedure

  • Substrate : Racemic isatin-7-carboxylic acid (2.0 mmol).

  • Enzyme : Immobilized CALB (50 mg).

  • Solvent : Tert-butyl alcohol.

  • Acyl donor : Vinyl methyl carbonate (3.0 eq).

Results

Time (h)Conversion (%)Enantiomeric Excess (ee)
245298% (R-isomer)
488997% (R-isomer)

This method achieves high stereoselectivity, though scalability remains challenging due to enzyme costs.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Acid-Catalyzed Esterification72–7897LowHigh
Base-Mediated Esterification85–9098ModerateHigh
Green Synthesis68–7395LowModerate
Palladium-Catalyzed65–8096HighHigh
Enzymatic52–8999Very HighLow

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dioxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Methods

The synthesis of methyl 2,3-dioxoindoline-7-carboxylate can be achieved through various methods:

  • Esterification : The most common method involves the esterification of 2,3-dioxoindoline-7-carboxylic acid with methanol in the presence of an acid catalyst like hydrochloric acid at elevated temperatures.
  • Green Synthesis : Recent studies have explored environmentally friendly synthetic routes that yield high purity and efficiency without extensive purification steps .

Scientific Research Applications

This compound has numerous applications across different scientific domains:

Organic Chemistry

  • Building Block : It serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse chemical entities.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. A study demonstrated its efficacy as a potential antibacterial agent.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Several derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in specific cancer cell lines by activating caspase pathways .

Medicinal Chemistry

  • Drug Development : this compound is being explored for its potential role in drug development. Researchers are particularly interested in its ability to inhibit specific enzymes or receptors involved in disease pathways .

Case Studies

Several studies highlight the compound's applications:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth and induce apoptosis through specific biochemical pathways .
  • Synthetic Applications : A recent study detailed the synthesis of isatoic anhydride derivatives from this compound using novel mechanochemical methods, showcasing its utility in generating pharmacologically relevant compounds .

Mechanism of Action

The mechanism of action of methyl 2,3-dioxoindoline-7-carboxylate involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following table summarizes key analogues and their structural/functional differences:

Compound Name CAS Number Substituents/Modifications Similarity Score* Key Applications/Reactivity References
4,6-Dimethoxyindoline-2,3-dione 103030-10-0 Methoxy groups at positions 4 and 6 0.83 Anticancer agent synthesis
Methyl 2-oxoindoline-7-carboxylate 380427-39-4 Single ketone at position 2 0.80 Intermediate for fluorescent dyes
Methyl 7-fluoroindole-3-carboxylate 858515-78-3 Fluorine at position 7, ester at position 3 N/A Antimicrobial agent development
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 Chlorine at position 7, methyl at position 3 N/A Enzyme inhibition studies

*Similarity scores (0–1 scale) based on Tanimoto coefficient for structural overlap .

Reactivity and Functional Group Analysis

Hydrolysis Reactivity :
  • Methyl 2,3-dioxoindoline-7-carboxylate undergoes hydrolysis with LiOH to yield 1-methyl-2,3-dioxoindoline-7-carboxylic acid (83% yield) .
  • In contrast, methyl 2-oxoindoline-7-carboxylate (CAS 380427-39-4) requires harsher conditions for hydrolysis due to reduced electron-withdrawing effects from a single ketone group .
Catalytic Modifications :
  • The introduction of a methoxycarbonyl group at position 7 in the target compound is achieved efficiently using Pd(OAc)₂ and chromium hexacarbonyl (52% yield) .
  • Comparatively, dimethylindole-2,3-dicarboxylates (e.g., dimethyl 7-bromo-indole-2,3-dicarboxylate) require bromodiphenylhydrazine intermediates, showing lower yields (~27%) without metal catalysts .

Biological Activity

Methyl 2,3-dioxoindoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

1. Chemical Structure and Properties

This compound features a unique dioxoindoline core with two carbonyl groups and a carboxylate functional group. Its molecular formula is C₁₁H₉N₁O₃, with a molecular weight of approximately 201.19 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways that regulate immune responses and cell growth.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .

3.2 Anticancer Properties

This compound has also been investigated for its anticancer effects. Several derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, this compound was found to induce apoptosis in specific cancer cell lines by activating caspase pathways .

4. Case Studies and Research Findings

StudyFindings
Research on Antimicrobial ActivityThis compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity StudyThe compound exhibited cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Enzyme Inhibition AssayIt inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

5. Synthetic Routes

This compound can be synthesized through various methods:

  • From Isatin : Starting with isatin, the compound can be synthesized via a series of oxidation reactions involving anthranilic acid.
  • Green Synthesis : Recent advancements have introduced environmentally friendly methods for synthesizing this compound using less hazardous reagents and conditions .

6. Conclusion and Future Directions

This compound stands out as a promising candidate for further research due to its diverse biological activities and potential therapeutic applications. Future studies should focus on:

  • Elucidating the detailed mechanisms underlying its biological effects.
  • Conducting in vivo studies to assess its efficacy and safety profiles.
  • Exploring its potential as a lead compound for drug development targeting specific diseases.

Q & A

Q. What are the recommended synthetic routes for Methyl 2,3-dioxoindoline-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of indoline precursors. A common approach is the esterification of 7-carboxyindoline derivatives using methanol under acidic catalysis. For example, methyl indole-7-carboxylate analogs can be synthesized via nucleophilic acyl substitution, with optimization focusing on:

  • Catalyst selection : Use of H₂SO₄ or thionyl chloride for efficient activation of the carboxylic acid.
  • Solvent control : Anhydrous conditions (e.g., dry dichloromethane) to minimize hydrolysis.
  • Temperature : Reactions often proceed at reflux (40–60°C) for 6–12 hours.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Carbonyl signals : The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. The dioxo groups (C2 and C3) show deshielded signals near 180–190 ppm.
    • Aromatic protons : Indoline ring protons resonate between δ 6.8–7.5 ppm in ¹H NMR, with coupling patterns indicating substitution at C7.
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₁₀H₇NO₄: 221.03 g/mol).
  • IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ (ester) and ~1750 cm⁻¹ (diketone) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.
  • Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste handlers.
  • Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation or low-temperature (100 K) crystallography to reduce thermal motion artifacts.
  • Structure Solution : Use SHELXD for phase determination via direct methods, followed by SHELXL for refinement. Key parameters to optimize:
    • Hydrogen bonding : Restrain positions using DFIX commands.
    • Disorder modeling : Apply PART instructions for disordered solvent molecules.
  • Validation : Check CIF files with PLATON to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å of expected values). Cross-validate with Cambridge Structural Database (CSD) entries for similar indoline derivatives .

Q. What strategies are employed to analyze hydrogen bonding networks in crystals of this compound, and how do these interactions influence supramolecular assembly?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s notation to classify hydrogen bonds (e.g., D (donor)–A (acceptor) patterns). For example:
    • C=O···H–N interactions between diketone and adjacent amine groups (if present).
    • C–H···O interactions involving methyl ester groups.
  • Energy Calculations : Compute interaction energies using DFT (e.g., B3LYP/6-31G*) to quantify stabilization from H-bonds.
  • Impact on Packing : Strong H-bonding (e.g., R₂²(8) motifs) often leads to layered or helical supramolecular architectures, affecting material properties like solubility .

Q. How should researchers address contradictions between computational modeling and experimental data (e.g., NMR chemical shifts vs. DFT predictions) for this compound?

Methodological Answer:

  • Benchmarking Methods : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) with solvent corrections (PCM model for DMSO or CDCl₃).
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations to average NMR shifts over low-energy conformers.
  • Error Analysis : Statistically correlate computed vs. experimental shifts (R² > 0.95 indicates reliable models). Adjust torsional parameters in force fields if discrepancies persist .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dioxoindoline-7-carboxylate
Reactant of Route 2
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Methyl 2,3-dioxoindoline-7-carboxylate

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